PS-III

Übersicht

Beschreibung

Z-Leu-Leu-Leu-B(OH)2 is a proteasome inhibitor with diverse biological activities. It inhibits LPS-induced expression of FMS-related tyrosine kinase 1 (FLT1) in isolated human microvascular endothelial cells and macrophages. Z-Leu-Leu-Leu-B(OH)2 (1 µM) reduces heat shock-induced increases in heat shock protein 70 (Hsp70) levels in neonatal rat cardiomyocytes. In vivo, Z-Leu-Leu-Leu-B(OH)2 (1 µmol/kg) induces accumulation of the UbG76V-GFP reporter, which is constitutively targeted for ubiquitin-dependent proteasomal degradation, in and apoptosis of growth plate chondrocytes, as well as growth retardation in mice.

MG-262 is a modulator of the Ubiquitin Proteasome System (UPS), as well as a selective proteasome inhibitor.

Wissenschaftliche Forschungsanwendungen

Drug Resistance

MG-262 can be used to study mechanisms of drug resistance, especially in cancer cells where the proteasome plays a role in degrading drugs or their targets, leading to resistance.

Each of these applications provides a rich field for scientific inquiry, leveraging the unique properties of MG-262 as a proteasome inhibitor .

Wirkmechanismus

Target of Action

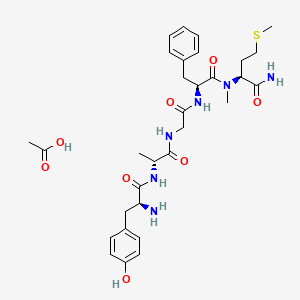

MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a boronic peptide acid . It is a potent proteasome inhibitor that selectively and reversibly inhibits the chymotryptic activity of the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

MG-262 consists of a peptide and boronic acid moiety, both of which are functional to proteasome inhibition . By inhibiting the proteasome, MG-262 disrupts the normal cellular process of protein degradation. This disruption can lead to a variety of effects, depending on the specific proteins that are affected .

Biochemical Pathways

The inhibition of the proteasome by MG-262 affects multiple biochemical pathways. For instance, it has been reported to provoke cell growth arrest, inhibit DNA replication, and increase the expression of the cell cycle inhibitors p21 and p27 . These effects suggest that MG-262 may influence the cell cycle and DNA replication pathways.

Result of Action

MG-262 has been reported to induce cell death via loss of mitochondrial membrane potential, caspase-3 activation, and poly (ADP-ribose) polymerase activation . It also induces c-Jun phosphorylation and mitogen-activated protein kinase phosphatase-1 expression . These effects suggest that MG-262 can have significant molecular and cellular impacts, potentially leading to cell death.

Eigenschaften

IUPAC Name |

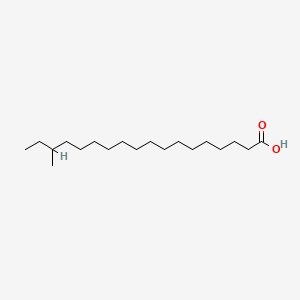

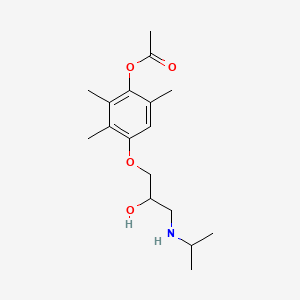

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKOOGAFELWOCD-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170795 | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PS-III | |

CAS RN |

179324-22-2 | |

| Record name | MG-262 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of MG-262?

A: MG-262 primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of MG-262-mediated proteasome inhibition?

A: Inhibition of the proteasome by MG-262 leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

- Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]

- Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]

- Cell cycle arrest: MG-262 can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []

- Inhibition of angiogenesis: Studies suggest that MG-262 may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of MG-262?

A3: The molecular formula of MG-262 is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for MG-262?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of MG-262, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is MG-262 used in research on neurodegenerative diseases?

A: MG-262 is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can MG-262 be used in cancer research?

A: Yes, MG-262 is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does MG-262 interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of MG-262. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with MG-262 and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding MG-262?

A8: MG-262 is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for MG-262 research?

A9: Further research on MG-262 is crucial to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.